molecular formula C9H20Cl2N2O B2737543 (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride CAS No. 2055761-19-6

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

Cat. No. B2737543
M. Wt: 243.17
InChI Key: DNEMBMRUCXTRGW-OXOJUWDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of organic molecule with a complex structure. It contains a spirocyclic structure, which is a type of chemical compound composed of two or more rings that share a single atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives have been synthesized via a one-pot three-component reaction involving condensation of ketones, aromatic amines, and mercaptoacetic acid .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the spirocyclic structure. Spirocyclic compounds are characterized by two or more rings that share a single atom .

Scientific Research Applications

Antiviral Properties

  • Antiviral Activity Against Coronaviruses and Influenza Viruses : A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, structurally related to (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride, demonstrated inhibitory effects against human coronavirus and influenza virus. One compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, showed notable activity with an EC50 value of 5.5 µM, comparable to known coronavirus inhibitors (Apaydın et al., 2019). Another study also highlighted the antiviral evaluation of similar N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

Applications in Material Science

  • Polymer Synthesis for Azo Dye Removal : The Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene, a compound structurally related to (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride, was synthesized for use in removing carcinogenic azo dyes from water. This polymer showed high efficiency in dye removal, indicating potential applications in environmental cleanup and water treatment (Akceylan et al., 2009).

Synthesis of Biologically Active Compounds

  • Development of Muscarinic Agonists : 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and related compounds, which share structural similarities with (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride, were synthesized and evaluated as M1 muscarinic agonists. These compounds showed potential for treating dementia of Alzheimer's type due to their activities in vitro and in vivo (Tsukamoto et al., 1995).

Potential in Anticancer Research

  • Antitumor Activity of Related Compounds : Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, structurally akin to (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride, were designed and synthesized. Preliminary results indicated that these compounds had moderate to potent activity against various human cancer cell lines, suggesting potential applications in anticancer drug development (Yang et al., 2019).

properties

IUPAC Name

(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEMBMRUCXTRGW-OXOJUWDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCNCC2)CO1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2(CCNCC2)CO1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

Citations

For This Compound
2
Citations
B Czako, Y Sun, T McAfoos, JB Cross… - Journal of medicinal …, 2021 - ACS Publications
Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) plays a role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-…
Number of citations: 12 pubs.acs.org
Y Luo, J Li, Y Zong, M Sun, W Zheng, J Zhu… - Journal of Enzyme …, 2023 - Taylor & Francis
The non-receptor protein tyrosine phosphatase (PTP) SHP2 encoded by the PTPN11 gene is a critical regulator in a number of cellular signalling processes and pathways, including the …
Number of citations: 2 www.tandfonline.com

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